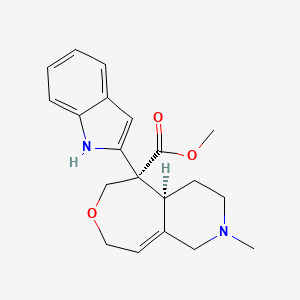
6,7-seco-angustilobine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-seco-angustilobine B is an indole alkaloid derived from the plant Alstonia scholaris, which belongs to the Apocynaceae family. This compound is part of a larger group of alkaloids known for their diverse biological activities. Alstonia scholaris has been traditionally used in various medicinal systems, including Ayurveda and Traditional Chinese Medicine, to treat a range of ailments such as fever, pain, inflammation, and respiratory disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6,7-seco-angustilobine B involves the photoinduced [3+2] cycloaddition reaction. This reaction is carried out under aerobic conditions, where the Alstonia indole alkaloid undergoes a photoinduced electron transfer, leading to the formation of a radical ion pair. This pair then undergoes further electron transfer, proton transfer, and radical recombination processes to yield the final product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods for this compound. Most of the research and production are conducted at a laboratory scale, focusing on the synthesis and characterization of the compound for scientific studies .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-seco-angustilobine B primarily undergoes photoinduced [3+2] cycloaddition reactions. This type of reaction involves the addition of the compound to fullerene [C60] under aerobic conditions, resulting in the formation of a monoaddition photoadduct .
Common Reagents and Conditions
Reagents: Fullerene [C60], Alstonia indole alkaloid
Conditions: Aerobic conditions, photoinduced electron transfer
Major Products
The major product formed from the photoinduced [3+2] cycloaddition reaction is a monoaddition photoadduct, which is characterized by various spectroscopic techniques such as UV, IR, MALDI-TOFMS, and NMR .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6,7-seco-angustilobine B involves photoinduced electron transfer and radical recombination pathways. The compound undergoes a series of electron and proton transfers, leading to the formation of radical intermediates. These intermediates then recombine to form the final product. This mechanism highlights the compound’s potential for use in photodynamic therapy and other applications that involve radical chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Angustilobine B acid
- Losbanine (6,7-seco-6-norangustilobine B)
- N-4-methyl angustilobine B
- Angustilobine B N-4-oxide
Uniqueness
6,7-seco-angustilobine B is unique due to its specific structural features and the types of reactions it undergoes. Unlike other similar compounds, it has been extensively studied for its photoinduced [3+2] cycloaddition reactions, making it a valuable compound for research in photochemistry and radical chemistry .
Propriétés
IUPAC Name |
methyl (4aS,5S)-5-(1H-indol-2-yl)-2-methyl-1,3,4,4a,6,8-hexahydrooxepino[4,5-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-22-9-7-16-15(12-22)8-10-25-13-20(16,19(23)24-2)18-11-14-5-3-4-6-17(14)21-18/h3-6,8,11,16,21H,7,9-10,12-13H2,1-2H3/t16-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQMYHQHWMKUFY-JXFKEZNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(=CCOCC2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2C(=CCOC[C@]2(C3=CC4=CC=CC=C4N3)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














